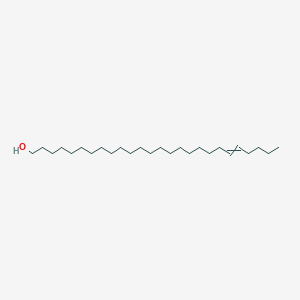

Hexacos-21-EN-1-OL

Description

Hexacos-21-EN-1-OL is a monounsaturated long-chain fatty alcohol with a 26-carbon backbone and a double bond at the 21st position. Based on analogous compounds, this compound is expected to exhibit high hydrophobicity, a solid crystalline state at room temperature, and applications in lipid biochemistry or industrial surfactants. However, the presence of the double bond may reduce its melting point compared to saturated counterparts and influence its reactivity .

Properties

CAS No. |

62803-14-9 |

|---|---|

Molecular Formula |

C26H52O |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

hexacos-21-en-1-ol |

InChI |

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h5-6,27H,2-4,7-26H2,1H3 |

InChI Key |

OKTJDZWZBMALCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacos-21-EN-1-OL can be synthesized through the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as the methanolic extract of Hygrophila auriculata. The extraction process includes solvent extraction, followed by purification using chromatographic techniques like silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions

Hexacos-21-EN-1-OL undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Hexacos-21-EN-1-AL (aldehyde) or Hexacos-21-EN-1-OIC acid (carboxylic acid).

Reduction: Hexacosane.

Substitution: Hexacos-21-EN-1-CHLORIDE (chloride derivative).

Scientific Research Applications

Hexacos-21-EN-1-OL has various scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other long-chain aliphatic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of Hexacos-21-EN-1-OL involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The compound may also exert its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Hexacos-21-EN-1-OL with structurally related alcohols and lactones, using data from the provided evidence:

| Compound | Molecular Formula | Carbon Chain | Functional Group | Melting Point (°C) | Key Physical Traits |

|---|---|---|---|---|---|

| 1-Hexacosanol | C₂₆H₅₄O | 26 (saturated) | Primary alcohol | 79–81 | Crystalline, odorless, white |

| This compound | C₂₆H₅₂O* | 26 (unsaturated) | Unsaturated alcohol | ~60–70 (estimated) | Likely waxy solid** |

| Dodecan-1-ol | C₁₂H₂₆O | 12 (saturated) | Primary alcohol | ~24† | Liquid at room temperature |

| Hexan-1-ol | C₆H₁₄O | 6 (saturated) | Primary alcohol | -45†† | Flammable liquid |

| Hexan-6-olide | C₆H₁₀O₂ | 6 (cyclic) | Lactone | Not reported | Liquid (cyclic ester) |

Assumed molecular formula based on nomenclature. *Estimated due to double bond reducing intermolecular forces. ††Hexan-1-ol’s low melting point aligns with its classification as a flammable liquid .

Key Observations:

- Chain Length Impact: Longer chains (e.g., 1-Hexacosanol) exhibit higher melting points due to stronger van der Waals forces. The unsaturated this compound likely has a lower melting point than its saturated analog .

- Functional Group Differences : Hexan-6-olide, a lactone, diverges significantly in reactivity and phase (liquid vs. solid alcohols) due to its cyclic ester structure .

Key Observations:

- Longer-chain alcohols (e.g., 1-Hexacosanol) are generally safer than shorter ones (e.g., Hexan-1-ol), which pose flammability and toxicity risks .

- Unsaturation in this compound may slightly increase reactivity but is unlikely to introduce significant hazards without functional groups like epoxides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.